Product packaging for Ethyl 5-Chloropyridine-2-carboxylate(Cat. No.:CAS No. 128072-93-5)

Ethyl 5-Chloropyridine-2-carboxylate

Cat. No.: B159884
CAS No.: 128072-93-5
M. Wt: 185.61 g/mol
InChI Key: BEBBWTPLBRZIOF-UHFFFAOYSA-N
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Description

Significance in Chemical and Biological Research

Pyridine (B92270) carboxylates and their related structures, such as pyridinones, are pivotal in medicinal chemistry. frontiersin.org They serve as crucial building blocks, or synthons, for a wide array of more complex molecules. Their structural motifs are present in many bioactive compounds, and they are often employed as bioisosteres for other chemical groups like amides and phenols. frontiersin.org

The significance of these compounds is underscored by their diverse biological activities. Research has demonstrated their roles as:

Enzyme Inhibitors: Certain pyridine-carboxylate derivatives have shown potent inhibitory activity against enzymes like human aspartate/asparagine-β-hydroxylase (AspH), a target in cancer therapy. nih.govnih.gov

Anticancer and Antioxidant Agents: Polyfunctionalized pyridines, including those with carboxylate groups, have been investigated for their potential as anticancer and antioxidant agents. jst.go.jp The strategic placement of functional groups can modulate cytotoxic activity. jst.go.jp

Scaffolds in Drug Discovery: The pyridine ring is a privileged structure in drug design, appearing in numerous pharmaceuticals. researchgate.net Pyridine carboxylates provide a versatile platform for creating libraries of compounds for structure-activity relationship (SAR) studies. nih.govchemrxiv.org

Overview of Halogenated Pyridine Derivatives

The introduction of a halogen atom onto the pyridine ring, creating halopyridines, is a critical strategy in synthetic and medicinal chemistry. chemrxiv.orgnih.gov Halogenation provides a reactive handle on the pyridine core, enabling a variety of subsequent chemical transformations and bond-forming reactions. chemrxiv.org This functionalization is vital for diversifying drug candidates and for strategic bond disconnections in the synthesis of complex targets. chemrxiv.org

Halopyridines are key intermediates in the synthesis of pharmaceuticals and agrochemicals. nih.govchemrxiv.org The position and type of halogen can significantly influence the molecule's reactivity and biological properties. Consequently, developing selective and efficient methods for pyridine halogenation is an active and important area of chemical research. chemrxiv.orgnih.gov

Research Trajectory and Unexplored Potential of Ethyl 5-Chloropyridine-2-carboxylate

This compound is a specific example of a halogenated pyridine derivative that combines the features of a chloro-substituent and an ethyl carboxylate group on the pyridine scaffold. This combination makes it a valuable intermediate in organic synthesis.

Chemical and Physical Properties

PropertyValueSource(s)
Chemical Formula C₈H₈ClNO₂ cymitquimica.comletopharm.comchemicalbook.com
Molecular Weight 185.61 g/mol cymitquimica.comchemicalbook.comchemdad.com
Appearance Solid cymitquimica.com
Melting Point 47-50 °C chemdad.com
Boiling Point 263.4±20.0 °C (Predicted) chemdad.com
Density 1.245±0.06 g/cm³ (Predicted) chemdad.com

This table is interactive. You can sort and filter the data.

The primary established role of this compound is as a building block for more complex molecules. For instance, it serves as an intermediate in the synthesis of Edoxaban-d6, an isotopically labeled version of a direct factor Xa inhibitor used as an anticoagulant. chemicalbook.com Patent literature also describes processes for the preparation of 5-chloro-pyridine-2-carboxylic acids and their carboxylate esters as useful intermediates for agrochemicals. google.com

The research trajectory for this compound is moving from its role as a synthetic intermediate towards exploration of its own potential bioactivities, mirroring the path of other functionalized pyridines. The presence of both a halogen and a carboxylate group offers multiple sites for chemical modification, opening avenues for the creation of new molecular libraries. Its unexplored potential lies in its application as a lead structure in drug discovery programs, particularly in areas where halogenated pyridines have already shown promise, such as in the development of enzyme inhibitors and other bioactive agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8ClNO2 B159884 Ethyl 5-Chloropyridine-2-carboxylate CAS No. 128072-93-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-chloropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-2-12-8(11)7-4-3-6(9)5-10-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEBBWTPLBRZIOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30572548
Record name Ethyl 5-chloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128072-93-5
Record name Ethyl 5-chloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 5 Chloropyridine 2 Carboxylate and Its Analogs

Conventional Synthetic Routes

Traditional approaches to synthesizing Ethyl 5-Chloropyridine-2-carboxylate and its derivatives often rely on fundamental reactions such as ester hydrolysis and the direct chlorination of pyridine-based precursors.

The hydrolysis of esters is a cornerstone reaction in organic chemistry for producing the corresponding carboxylic acids. This process, which involves splitting the ester bond with water, can be catalyzed by either an acid or a base. libretexts.org In the context of this compound, this reaction is primarily used to synthesize its parent carboxylic acid, 5-Chloropyridine-2-carboxylic acid.

Acid-catalyzed hydrolysis is the reverse of Fischer esterification. libretexts.org The reaction involves heating the ester in the presence of excess water and a strong acid catalyst. This process is reversible and typically does not proceed to completion. libretexts.org Conversely, base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that goes to completion, yielding an alcohol and a carboxylate salt. libretexts.org

The reverse reaction, esterification, is a common method for producing the title compound. For instance, 5-Chloropyridine-2-carboxylic acid can be reacted with ethanol in the presence of a catalytic amount of sulfuric acid at elevated temperatures to yield this compound. chemicalbook.com

Table 1: Esterification of 5-Chloropyridine-2-carboxylic acid

ReactantReagentsTemperatureDurationYield
5-Chloropyridine-2-carboxylic acidEthanol (EtOH), Conc. H₂SO₄80 °C16 hours84%

Data sourced from ChemicalBook. chemicalbook.com

The synthesis of the chlorinated pyridine (B92270) core is a critical step. Various methods exist for the chlorination of pyridine and its derivatives. A common strategy involves the chlorination of pyridine-N-oxides or hydroxypyridines. chempanda.com For example, 2-hydroxypyridine can be converted to 2-chloropyridine (B119429) by treatment with phosphoryl chloride. chempanda.com While specific precursors for this compound are targeted, these general methods illustrate the fundamental approach to introducing the chlorine atom onto the pyridine ring.

Other documented routes to precursors like 2-chloronicotinic acid include the oxidation of 2-chloro-3-methyl pyridine with a mixture of sulfuric and nitric acid or the saponification of 2-chloro-3-trichloromethyl pyridine. google.com These processes, however, can present challenges such as harsh reaction conditions and the formation of toxic byproducts. google.com

Advanced Synthetic Strategies

Modern synthetic approaches increasingly rely on reactions that offer greater control over regioselectivity and functional group tolerance. Nucleophilic aromatic substitution (SNAr) is a prominent example of such a strategy.

Nucleophilic aromatic substitution is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org Unlike typical aromatic rings which are nucleophilic, rings that are substituted with electron-withdrawing groups become electrophilic enough to undergo this type of reaction. masterorganicchemistry.com The reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org Heteroaromatic rings like pyridine are particularly reactive towards SNAr, especially when the leaving group is positioned ortho or para to the ring nitrogen, which helps to stabilize the anionic intermediate. wikipedia.orgyoutube.com

In pyridine rings containing multiple chlorine atoms, the regioselectivity of the SNAr reaction is a critical consideration. For dichloropyrimidines and related heterocycles, substitution with nucleophiles generally favors the C-4 position over the C-2 position. wuxiapptec.comstackexchange.com This selectivity can be explained by factors such as the relative stability of the Meisenheimer intermediate and the coefficients of the Lowest Unoccupied Molecular Orbital (LUMO), which are often higher at the C-4 position. stackexchange.com

However, this inherent selectivity can be manipulated. The electronic nature of other substituents on the ring plays a significant role. For example, in 2,4-dichloropyrimidines, an electron-donating group at the C-6 position can reverse the typical selectivity, favoring substitution at the C-2 position. wuxiapptec.com Furthermore, the choice of nucleophile can also direct the site of substitution. It has been reported that using tertiary amine nucleophiles can lead to excellent C-2 selectivity in the amination of 5-substituted-2,4-dichloropyrimidines. nih.gov

This principle is directly applicable to the synthesis of analogs of this compound from dichlorinated precursors. A patent describes the reaction of Ethyl 3,5-dichloropyridine-2-carboxylate, where a nucleophile can selectively displace one of the two chlorine atoms. google.com

The SNAr reaction is versatile and accommodates a wide range of nucleophiles, including alkylthiolates. The synthesis of sulfur-containing analogs of this compound provides a clear example of this application.

In a specific synthetic procedure, Ethyl 3,5-dichloropyridine-2-carboxylate is treated with sodium ethanethiolate. google.com The reaction demonstrates the selective displacement of the chlorine atom at the C-3 position, ortho to the carboxylate group, to yield Ethyl 5-chloro-3-(ethylthio)pyridine-2-carboxylate. google.com This selectivity highlights the directing effect of the existing substituents on the pyridine ring.

Table 2: SNAr Reaction of Ethyl 3,5-dichloropyridine-2-carboxylate with Sodium Ethanethiolate

SubstrateNucleophileSolventTemperatureOutcome
Ethyl 3,5-dichloropyridine-2-carboxylateSodium ethanethiolate (1.2 equiv.)1-Methyl-2-pyrrolidinone (NMP)0 °CSelective displacement of C-3 chlorine

Data sourced from Google Patents. google.com

This targeted substitution allows for the introduction of diverse functionalities onto the pyridine ring, creating a wide array of analogs from a common dichlorinated intermediate.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer an efficient and atom-economical approach to complex molecules. While specific MCRs for the direct synthesis of this compound are not extensively documented, the synthesis of substituted pyridines through MCRs is well-established and provides a framework for potential applications. acs.orgacs.orgnih.govnih.govorganic-chemistry.org

Notable MCRs for pyridine synthesis include the Hantzsch pyridine synthesis and various adaptations of isocyanide-based reactions like the Passerini and Ugi reactions. nih.govnih.govresearchgate.netbaranlab.org The Passerini three-component reaction, for instance, involves an isocyanide, a carboxylic acid, and a carbonyl compound to yield an α-acyloxyamide. nih.govresearchgate.net The Ugi four-component reaction expands on this by including a primary amine to produce a bis-amide. nih.gov These methodologies allow for the rapid assembly of diverse molecular scaffolds from simple starting materials. nih.gov

A general approach for a three-component synthesis of highly substituted pyridines involves the condensation of an aldehyde, malononitrile, and a thiol, often promoted by a basic ionic liquid to improve yields and selectivity. acs.org Another strategy employs a two-pot, three-component sequence involving a redox-neutral catalytic intermolecular aza-Wittig reaction followed by a Diels-Alder reaction to access diverse tri- and tetrasubstituted pyridines. nih.gov

Table 1: Examples of Multicomponent Reactions for Pyridine Synthesis

MCR Type Reactants Key Features
Hantzsch Dihydropyridine Synthesis Aldehyde, β-ketoester (2 equiv.), Ammonia Forms a dihydropyridine intermediate, which is then oxidized.
Passerini Reaction (variant) Isocyanide, Carboxylic acid, Carbonyl compound Could potentially be adapted for pyridine synthesis with appropriate precursors. nih.govresearchgate.net
Ugi Reaction (variant) Isocyanide, Carboxylic acid, Carbonyl compound, Amine Offers high diversity in the final product. nih.gov

Catalytic Oxidation and Enzymatic Synthesis

Catalytic oxidation is a primary method for producing pyridine carboxylic acids from their corresponding alkylpyridine precursors. google.com The vapor-phase oxidation of picolines (methylpyridines) over metal oxide catalysts, such as those based on vanadium and titanium oxides, is a common industrial approach. google.comgoogle.com For the synthesis of picolinic acid (pyridine-2-carboxylic acid), the selective oxidation of 2-picoline is employed. google.comwikipedia.org This process typically involves reacting the picoline with oxygen in the presence of steam at elevated temperatures. google.com The resulting carboxylic acid can then be esterified to yield the ethyl ester.

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods. Lipases, such as Novozym 435 (immobilized Candida antarctica lipase B), have been successfully used to catalyze the esterification of nicotinic acids to produce pyridine esters. nih.gov These reactions are often carried out in organic solvents like n-hexane and can achieve high yields under mild conditions. nih.gov Furthermore, chemo-enzymatic approaches are being developed for the asymmetric dearomatization of activated pyridines to produce stereo-enriched piperidines, showcasing the potential of enzymes in modifying the pyridine ring. acs.org The enzymatic synthesis of pyridine-based polyesters has also been demonstrated, indicating the versatility of biocatalysis in this area. researchgate.net

Table 2: Catalytic and Enzymatic Approaches

Method Substrate Reagents/Catalyst Product Key Features
Catalytic Oxidation 2-Picoline O₂, H₂O, V₂O₅/TiO₂ catalyst Picolinic Acid Industrial process, high temperatures. google.comgoogle.com
Enzymatic Esterification Nicotinic Acid Ethanol, Novozym 435 Ethyl Nicotinate Mild conditions, high selectivity. nih.gov

Cyclization Reactions for Related Heterocycles

Cyclization reactions are fundamental to the de novo synthesis of the pyridine ring. One approach involves a [3+3]-type condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes, synergistically catalyzed by a copper(I) salt and a secondary ammonium salt, to produce a variety of substituted pyridines. Another versatile method is a one-pot cascade reaction involving a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, a 6π-3-azatriene electrocyclization, and a 1,3-H shift, starting from aldehydes, phosphorus ylides, and propargyl azide.

For analogs of this compound, such as ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate, the synthesis often involves the reaction of a hydrazine (B178648) derivative (e.g., 2-chloro-3-hydrazinylpyridine) with a suitable dielectrophile like diethyl maleate, leading to the formation of the pyrazolidinone ring.

Reaction Condition Optimization and Yield Enhancement

Influence of Temperature, Solvents, and Catalysts

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound.

Temperature: In the esterification of 5-chloropyridine-2-carboxylic acid with ethanol, the reaction is typically heated, for instance at 80 °C for 16 hours, to drive the reaction to completion. chemicalbook.com For other related syntheses, such as the formation of diethyl 5-ethyl-2,3-pyridinedicarboxylate, the yield was found to increase with temperature, reaching an optimum at 80 °C. asianpubs.org Enzymatic reactions, however, are generally performed at milder temperatures, for example, 50 °C for the synthesis of pyridine esters. nih.gov

Solvents: The choice of solvent can significantly impact reaction outcomes. Dichloromethane is a common solvent for reactions involving chlorinating agents. patsnap.com For enzymatic reactions, non-polar organic solvents like n-hexane are often preferred to maintain enzyme activity. nih.gov In some multicomponent reactions, ionic liquids have been used as both the solvent and catalyst, leading to improved yields and simplified workup. acs.org The amount of solvent is also a critical parameter; for example, in the synthesis of diethyl 5-ethyl-2,3-pyridinedicarboxylate, an optimal amount of ethanol was found to be necessary to balance reactant solubility and concentration. asianpubs.org

Catalysts: Acid catalysts, such as sulfuric acid (H₂SO₄), are commonly employed in the esterification of carboxylic acids. chemicalbook.com In the synthesis of substituted pyridines, various catalysts have been utilized, including basic ionic liquids, copper(I) salts, and pyridine-2-carboxylic acid itself. acs.orgnih.gov The selection of the catalyst can influence not only the reaction rate but also the regioselectivity of the product.

Purification Techniques and Yield Optimization Strategies

After the synthesis, purification is essential to isolate this compound in high purity. Common laboratory-scale purification techniques include:

Aqueous Workup: The reaction mixture is often treated with an aqueous solution to remove inorganic byproducts and water-soluble impurities. This typically involves washing with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution) to reduce the water content in the organic phase. chemicalbook.com

Extraction: The product is typically extracted from the aqueous phase into an immiscible organic solvent, such as ethyl acetate or dichloromethane. chemicalbook.com

Drying and Concentration: The organic phase containing the product is dried over an anhydrous salt like magnesium sulfate (MgSO₄), filtered, and then the solvent is removed under reduced pressure. chemicalbook.com

Chromatography and Crystallization: For higher purity, techniques like column chromatography or crystallization may be employed. Reverse-phase chromatography has been used for the purification of related compounds. google.com Crystallization from a suitable solvent can also yield a highly pure product. For instance, an analog, ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate, can be analyzed by single-crystal X-ray diffraction, indicating its crystalline nature.

Yield optimization strategies involve not only the fine-tuning of reaction conditions but also minimizing product loss during workup and purification. For example, in a documented synthesis of this compound, a yield of 84% was achieved after purification. chemicalbook.com

Industrial Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process.

Process Safety: The use of hazardous reagents, such as strong acids and chlorinating agents, necessitates robust safety protocols. patsnap.com Reactions that are highly exothermic need to be carefully controlled to prevent thermal runaways. The flammability of organic solvents also requires appropriate handling and storage facilities.

Waste Management: Industrial chemical processes generate waste streams that must be managed in an environmentally responsible manner. Green chemistry principles, such as the use of catalytic rather than stoichiometric reagents and the selection of less hazardous solvents, are increasingly important. Recycling of solvents and catalysts can also reduce waste and improve the economic viability of the process.

Reactor Design and Engineering: The choice of reactor depends on the nature of the reaction. For gas-phase oxidations, fixed-bed or fluidized-bed reactors are commonly used. google.com For liquid-phase reactions, batch or continuous-flow reactors may be employed. Continuous-flow processing can offer advantages in terms of safety, consistency, and scalability.

Downstream Processing: The purification and isolation of the final product on a large scale require efficient and scalable techniques. This may involve distillation, crystallization, and filtration. The design of the downstream processing train is critical for achieving the desired product purity and minimizing product loss. For instance, in the industrial production of nicotinic acid, crystallization is a key step for isolating the pure product. google.com

Chemical Reactivity and Derivatization Strategies of Ethyl 5 Chloropyridine 2 Carboxylate

Transformations of the Ester Moiety

The ethyl ester group at the C-2 position of the pyridine (B92270) ring is amenable to several common transformations, providing a gateway to other important functional groups such as carboxylic acids and amides.

Hydrolysis to 5-Chloropyridine-2-carboxylic Acid

The hydrolysis of the ethyl ester to its corresponding carboxylic acid is a fundamental transformation. This reaction can be effectively carried out under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., sulfuric acid or hydrochloric acid) and water, the ester undergoes hydrolysis to yield 5-Chloropyridine-2-carboxylic acid and ethanol. The reaction is typically performed by heating the ester in an aqueous acidic solution. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): Alternatively, the ester can be saponified using a strong base such as sodium hydroxide or potassium hydroxide. This reaction is typically carried out in an aqueous or alcoholic solution at elevated temperatures. The process involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, leading to a tetrahedral intermediate that then collapses to form the carboxylate salt. A subsequent acidic workup is required to protonate the carboxylate and isolate the free 5-Chloropyridine-2-carboxylic acid.

The conversion of 5-Chloropyridine-2-carboxylic acid back to Ethyl 5-chloropyridine-2-carboxylate can be achieved through Fischer esterification, by heating the carboxylic acid with ethanol in the presence of a strong acid catalyst.

ReactionReagentsProduct
HydrolysisH₂O, H⁺ or OH⁻5-Chloropyridine-2-carboxylic Acid

Transesterification and Amidation Reactions

The ester group can be converted into other esters or amides, which are pivotal reactions for creating diverse derivatives.

Transesterification: This process involves converting the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess or the ethanol byproduct is removed as it forms. For example, reacting this compound with methanol under acidic conditions would yield Mthis compound.

Amidation: The direct conversion of this compound to an amide can be achieved by heating it with a primary or secondary amine. However, this reaction can be slow. More commonly, the ester is first hydrolyzed to the carboxylic acid, which is then coupled with an amine using a coupling agent. Common coupling agents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond under mild conditions. nih.gov This two-step approach is generally more efficient and applicable to a wider range of amines. nih.govresearchgate.net

ReactionReagentsProduct Class
TransesterificationR'OH, H⁺ or OR'⁻New Ester (e.g., Mthis compound)
Amidation (via acid)1. Hydrolysis2. R'R''NH, Coupling Agents (e.g., EDC, HOBt)Amide

Reactions Involving the Pyridine Ring

The pyridine ring of this compound is electron-deficient and presents distinct sites for electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution (EAS) on the Pyridine Nucleus

The pyridine ring is significantly less reactive towards electrophilic aromatic substitution than benzene. This is due to the electron-withdrawing effect of the electronegative nitrogen atom, which deactivates the ring. Furthermore, under the acidic conditions often required for EAS reactions (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, further increasing the deactivation of the ring.

When EAS does occur, substitution is directed to the C-3 position (meta to the nitrogen). Attack at the C-2 or C-4 positions results in an unstable resonance intermediate where the positive charge is placed directly on the electronegative nitrogen atom. In contrast, attack at the C-3 position keeps the positive charge distributed among the carbon atoms of the ring, resulting in a more stable intermediate.

In this compound, the ring is further deactivated by the presence of two electron-withdrawing groups: the chloro group at C-5 and the ethyl carboxylate group at C-2. Both of these groups decrease the electron density of the ring, making EAS reactions extremely difficult to achieve under standard conditions.

Nucleophilic Substitutions of the Chloro Group

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitrogen atom. The chloro group at the C-5 position is not ideally positioned for activation by the ring nitrogen alone. However, the additional electron-withdrawing effect of the carboxylate group at the C-2 position enhances the electrophilicity of the ring carbons, facilitating nucleophilic attack.

The chlorine atom at the C-5 position can be displaced by various nucleophiles, including amines and thiols, to form new carbon-nitrogen and carbon-sulfur bonds, respectively. These reactions are valuable for the synthesis of a wide range of derivatives.

Reaction with Amines: this compound can react with primary and secondary amines, typically at elevated temperatures, to yield the corresponding 5-amino- or 5-(substituted amino)pyridine-2-carboxylates. The reaction proceeds via a Meisenheimer-like intermediate, where the nucleophilic amine attacks the carbon bearing the chloro group, and the negative charge is stabilized by the electron-withdrawing groups and the ring nitrogen.

Reaction with Thiols: Similarly, the chloro group can be displaced by thiols or their corresponding thiolates. Reactions with sodium or potassium salts of thiols (thiolates) are particularly effective, as thiolates are potent nucleophiles. This reaction leads to the formation of 5-(alkylthio)- or 5-(arylthio)pyridine-2-carboxylates.

NucleophileProduct
Primary/Secondary Amine (R'R''NH)Ethyl 5-(substituted amino)pyridine-2-carboxylate
Thiol/Thiolate (R'S⁻)Ethyl 5-(alkyl/arylthio)pyridine-2-carboxylate

Oxidation and Reduction Reactions

The chemical behavior of this compound under oxidative and reductive conditions is governed by the pyridine ring and the ethyl ester function.

Oxidation: The pyridine nitrogen atom possesses a lone pair of electrons, making it susceptible to oxidation. Treatment with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a standard method for the formation of the corresponding Pyridine-N-oxide. This transformation increases the electron deficiency of the pyridine ring, which can alter its reactivity in subsequent reactions, for instance by making the positions ortho and para to the nitrogen more susceptible to nucleophilic attack.

Reduction: Both the ester group and the pyridine ring can undergo reduction, typically under different conditions.

Ester Reduction: The ethyl ester can be reduced to a primary alcohol, (5-chloro-2-pyridyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH4) in an anhydrous ethereal solvent. Alternatively, catalytic hydrogenation can be employed, often requiring high pressure and specific catalysts. Modern methods for ester reduction also include the use of hydrosilanes with a Zirconocene catalyst, which can offer high selectivity chemrxiv.org. This semi-reduction can effectively preserve an aldehyde oxidation level, providing access to 5-chloro-pyridine-2-carbaldehyde chemrxiv.org.

Pyridine Ring Reduction: The catalytic hydrogenation of the pyridine ring to a piperidine ring is a common transformation. This reaction is typically carried out using heterogeneous catalysts like platinum, palladium, or rhodium under a hydrogen atmosphere. The reaction conditions, such as catalyst choice, solvent, temperature, and pressure, determine the extent of reduction. For instance, rhodium-catalyzed asymmetric carbometalation of dihydropyridine intermediates, formed by partial reduction, can lead to enantioenriched 3-substituted piperidines nih.govmdpi.com.

Dehalogenation: The chlorine atom at the C-5 position can be removed via catalytic hydrogenation, a process known as hydrodechlorination. This is often achieved using a palladium on carbon (Pd/C) catalyst in the presence of a base and a hydrogen source.

Transformation Typical Reagents and Conditions Product Type
N-Oxidationm-CPBA, CH2Cl2, rtPyridine-N-oxide
Ester Reduction (Full)LiAlH4, THF, 0 °C to rtPrimary Alcohol
Ester Reduction (Partial)Hydrosilane, Cp2ZrCl2 catalystAldehyde
Ring ReductionH2, PtO2 or Rh/C, acidic conditionsPiperidine
DechlorinationH2, Pd/C, base (e.g., NEt3)Dechlorinated Pyridine

Cycloaddition and Annulation Reactions for Fused Systems

This compound is a valuable precursor for the synthesis of fused bicyclic and polycyclic heterocyclic systems through cycloaddition and annulation strategies. The chlorine and ester functionalities provide key sites for building new rings onto the pyridine scaffold.

Formation of Pyrazolo[1,5-a]pyridine and Thiazolo[5,4-b]pyridine Derivatives

Pyrazolo[1,5-a]pyridines: The synthesis of the pyrazolo[1,5-a]pyridine core often proceeds through a [3+2] cycloaddition reaction. A common and effective strategy involves the reaction of an N-aminopyridinium ylide with an alkyne or other dipolarophile organic-chemistry.orgrsc.org. To utilize this compound in this approach, a two-step sequence is necessary:

N-amination: The pyridine nitrogen is first activated by reaction with an aminating agent such as O-(mesitylenesulfonyl)hydroxylamine (MSH) to form the corresponding N-aminopyridinium salt.

[3+2] Cycloaddition: The N-aminopyridinium salt is then treated with a base to form a pyridinium-N-ylide in situ. This 1,3-dipole subsequently undergoes a cycloaddition reaction with a suitable dipolarophile, such as dimethyl acetylenedicarboxylate (DMAD), to construct the pyrazole (B372694) ring, yielding a substituted pyrazolo[1,5-a]pyridine nih.gov.

Thiazolo[5,4-b]pyridines: The construction of the thiazolo[5,4-b]pyridine system from a 2-chloropyridine (B119429) precursor like this compound typically requires the introduction of amino and thiol functionalities at adjacent positions on the pyridine ring. A plausible synthetic route involves several steps:

Nitration: Regioselective nitration of the pyridine ring, typically at the C-3 position.

Amination: Nucleophilic aromatic substitution of the chlorine at C-2 with an amine or ammonia.

Reduction: Reduction of the nitro group at C-3 to an amino group. This creates a 2,3-diaminopyridine intermediate.

Thiazole Ring Formation: The resulting diamine can then be cyclized to form the thiazole ring. One common method is reaction with potassium thiocyanate, which can lead to the formation of an aminothiazole ring fused to the pyridine core nih.gov. Another approach involves reacting a 3-amino-2-thiopyridine derivative (obtainable from the 2-chloro precursor) with an appropriate electrophile. One-step syntheses from chloronitropyridines and thioamides have also been reported as an efficient route to this scaffold researchgate.net.

Fused System Key Synthetic Strategy Required Intermediate from Starting Material Typical Reagents for Annulation
Pyrazolo[1,5-a]pyridine[3+2] Dipolar CycloadditionN-Aminopyridinium saltBase (e.g., K2CO3), Alkyne (e.g., DMAD) nih.gov
Thiazolo[5,4-b]pyridineIntramolecular Cyclization3-Amino-2-thiopyridine or 2,3-diaminopyridine derivativePotassium thiocyanate nih.gov, Thioamides researchgate.net

Synthesis of Pyran Derivatives

The synthesis of pyran rings fused to the pyridine core, leading to pyranopyridine derivatives, can be achieved through various condensation reactions. While direct use of this compound is not commonly reported, its derivatives can serve as key intermediates. A general and powerful method for constructing a fused 4H-pyran ring is the one-pot, three-component reaction involving an aldehyde, an active methylene (B1212753) compound (like malononitrile or ethyl cyanoacetate), and a suitable nucleophile researchgate.net.

To form a pyrano[4,3-b]pyridine system, a strategy could involve modifying this compound to introduce a reactive methylene group at the C-3 position. A more direct, albeit hypothetical, pathway could involve a sequence starting with the Knoevenagel condensation of a C-3 functionalized pyridine (e.g., a 3-acetyl derivative) with an active methylene compound. The resulting adduct could then undergo a Michael addition with a suitable nucleophile, followed by intramolecular cyclization to form the pyran ring. The synthesis of new fused pyrano[4,3-b]pyridine derivatives has been developed based on the reactivity of ethyl-3-amino-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate, showcasing the utility of functionalized pyridines in building such systems eco-vector.com.

A representative multicomponent reaction for the synthesis of 4H-pyrano[3,2-c]pyridines involves the reaction of a 4-hydroxy-2-pyridone with an aldehyde and malononitrile in the presence of a base catalyst like piperidine researchgate.net. This highlights the necessity of having a suitably activated pyridine precursor to participate in pyran ring annulation.

Spectroscopic and Structural Characterization of Ethyl 5 Chloropyridine 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides insight into the connectivity and chemical environment of atoms within a molecule.

The ¹H NMR spectrum of Ethyl 5-Chloropyridine-2-carboxylate is expected to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The aromatic protons on the pyridine (B92270) ring will appear in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the nitrogen atom and the chloro and carboxylate substituents.

The ethyl ester group will give rise to two characteristic signals: a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom are expected to appear as a quartet due to coupling with the three protons of the methyl group. The terminal methyl protons (-CH₃) will appear as a triplet, coupling with the two adjacent methylene protons.

Based on known chemical shift values for similar structures, a predicted ¹H NMR data table is presented below.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-6 (Pyridine)~8.6Doublet~2.5
H-4 (Pyridine)~8.1Doublet of Doublets~8.5, 2.5
H-3 (Pyridine)~7.9Doublet~8.5
-OCH₂CH₃~4.4Quartet~7.1
-OCH₂CH₃~1.4Triplet~7.1

Note: The predicted values are based on general principles of NMR spectroscopy and data for analogous compounds. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the low natural abundance of the ¹³C isotope, the spectrum is typically recorded as proton-decoupled, meaning each unique carbon atom appears as a single line.

The spectrum of this compound is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the ester group will be the most deshielded, appearing at the downfield end of the spectrum (typically 160-170 ppm). The carbons of the pyridine ring will resonate in the 120-150 ppm region. The carbon atom bonded to the chlorine atom (C-5) will be influenced by the halogen's electronegativity and its position on the ring. The two carbons of the ethyl group will appear in the upfield region of the spectrum.

A table of predicted ¹³C NMR chemical shifts is provided below.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Ester)~164
C-2 (Pyridine)~149
C-6 (Pyridine)~150
C-5 (Pyridine)~135
C-4 (Pyridine)~140
C-3 (Pyridine)~122
-OCH₂CH₃~62
-OCH₂CH₃~14

Note: These are predicted values and may differ from experimental results.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the coupled protons on the pyridine ring (H-3 and H-4), confirming their connectivity. It would also clearly show the correlation between the methylene and methyl protons of the ethyl group. mdpi.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign each carbon signal to its attached proton(s). For example, the signal for C-3 would show a cross-peak with the signal for H-3. youtube.com

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum reveals long-range couplings (typically over 2-3 bonds) between carbon and proton atoms. This is crucial for confirming the connectivity of quaternary carbons and linking different fragments of the molecule. For example, correlations would be expected between the carbonyl carbon (C=O) and the methylene protons of the ethyl group, as well as the H-3 proton of the pyridine ring. Correlations between the pyridine protons and their non-bonded carbon neighbors would solidify the assignment of the aromatic system. mdpi.com

Together, these 2D NMR experiments provide a comprehensive and detailed map of the molecular structure, leaving no ambiguity in the assignment of atoms and their connectivity.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on the types of chemical bonds and functional groups present.

FT-IR spectroscopy is a rapid and non-destructive technique for identifying functional groups. The FT-IR spectrum of this compound would be characterized by several key absorption bands.

The most prominent feature would be the strong absorption band due to the carbonyl (C=O) stretching vibration of the ester group, which is expected in the range of 1720-1740 cm⁻¹. The presence of the ester is further confirmed by C-O stretching vibrations, which typically appear as strong bands in the 1200-1300 cm⁻¹ region. orgchemboulder.comchemguide.co.uk

The aromatic pyridine ring would give rise to several characteristic bands, including C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the ethyl group would be observed around 3000-3100 cm⁻¹ and 2850-2980 cm⁻¹, respectively. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically below 800 cm⁻¹.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H stretch (aromatic)3100 - 3000Medium
C-H stretch (aliphatic)2980 - 2850Medium
C=O stretch (ester)1740 - 1720Strong
C=C, C=N stretch (aromatic ring)1600 - 1400Medium-Strong
C-O stretch (ester)1300 - 1200Strong
C-Cl stretch800 - 600Medium-Strong

Note: Predicted values are based on typical functional group absorption regions.

FT-Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy provides stronger signals for non-polar bonds and symmetric vibrations. The use of a near-infrared laser in FT-Raman helps to minimize fluorescence, which can be an issue with some samples. youtube.comyoutube.com

In the FT-Raman spectrum of this compound, the symmetric vibrations of the pyridine ring are expected to be particularly prominent. The C=C stretching vibrations of the aromatic ring would give rise to strong bands. While the C=O stretch is also Raman active, it is often weaker than in the IR spectrum. The C-Cl bond should also produce a detectable Raman signal. This technique is particularly useful for studying the skeletal vibrations of the pyridine ring and can provide additional structural information to complement the FT-IR data. tandfonline.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. This information is crucial for confirming the molecular weight and elucidating the structure of a compound through its fragmentation patterns.

In the mass spectrum of this compound, the molecular ion (M+) peak is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 185.61 g/mol . cymitquimica.comchemicalbook.com The presence of chlorine is indicated by an isotopic peak at M+2, with an intensity about one-third of the molecular ion peak, which is characteristic of the natural abundance of the ³⁷Cl isotope.

The fragmentation of the molecular ion provides valuable structural information. When subjected to ionization, the energetically unstable molecular ion breaks down into smaller, more stable fragments. chemguide.co.uklibretexts.org For this compound, key fragmentation pathways likely involve the ester group. Common fragmentations for ethyl esters include the loss of an ethoxy radical (-OC₂H₅) to form an acylium ion, or the loss of an ethylene (B1197577) molecule via a McLafferty rearrangement if a gamma-hydrogen is available. libretexts.orglibretexts.org

Another probable fragmentation pathway involves the cleavage of the bond next to the carbonyl group, leading to the loss of the ethyl group (-CH₂CH₃), resulting in a fragment ion. libretexts.org The stability of the resulting carbocations and acylium ions often dictates the relative abundance of the corresponding peaks in the mass spectrum. chemguide.co.uklibretexts.org The aromatic pyridine ring itself is relatively stable and may remain intact as a significant fragment. libretexts.org

Table 1: Predicted Major Mass Spectrometry Fragments for this compound

Fragment IonStructurePredicted m/z
Molecular Ion [M]⁺[C₈H₈ClNO₂]⁺185/187
Loss of Ethoxy group [M-OC₂H₅]⁺[C₆H₄ClNCO]⁺140/142
Loss of Ethyl group [M-C₂H₅]⁺[C₆H₃ClNO₂]⁺158/160
5-Chloropyridine fragment[C₅H₄ClN]⁺113/115

Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is an essential tool for assessing the purity of chemical compounds. nih.gov

For this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method would typically be employed for separation. nih.gov The compound, being moderately polar, would be retained on a nonpolar stationary phase and eluted with a polar mobile phase. The purity of a sample can be determined by the presence of a single major peak in the chromatogram. The retention time of this peak is characteristic of the compound under specific chromatographic conditions.

The eluent from the HPLC column is then introduced into the mass spectrometer. The mass spectrometer provides confirmation of the identity of the main peak by determining its molecular weight. It can also identify any impurities present, even at trace levels, by analyzing their respective mass-to-charge ratios. This dual detection system provides a high degree of confidence in the purity assessment of this compound. cymitquimica.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions within the molecule, providing information about the presence of chromophores.

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the conformation of the molecule.

To determine the crystal structure of this compound, a single crystal of the compound is irradiated with a beam of X-rays. The resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined.

The analysis would reveal the planarity of the pyridine ring and the conformation of the ethyl carboxylate substituent relative to the ring. The ethyl ester group may exhibit some degree of rotational freedom around the C-C and C-O single bonds, and its preferred conformation in the solid state would be determined. nih.gov The planarity of the ester group with respect to the aromatic ring can be influenced by steric and electronic effects.

The arrangement of molecules in the crystal lattice is governed by intermolecular forces. In the crystal structure of this compound, several types of non-covalent interactions are expected to play a role in stabilizing the packing. nih.gov

Weak C-H···O and C-H···N hydrogen bonds are likely to be present, where hydrogen atoms from the ethyl group or the pyridine ring interact with the oxygen atoms of the carboxylate group or the nitrogen atom of an adjacent pyridine ring. nih.govnih.gov These interactions can link molecules into chains, dimers, or more complex three-dimensional networks. nih.gov

Computational Chemistry and Theoretical Investigations of Ethyl 5 Chloropyridine 2 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing deep insights into molecular behavior at the electronic level. These theoretical methods are crucial for understanding and predicting the properties of novel compounds.

Density Functional Theory (DFT) Studies

DFT is a powerful and widely used computational method for investigating the electronic structure of molecules. It is instrumental in predicting various molecular properties with a high degree of accuracy. However, specific DFT studies detailing the geometry, spectroscopic parameters, and electronic properties of Ethyl 5-Chloropyridine-2-carboxylate are not present in the accessible scientific literature.

Theoretical geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule, providing precise bond lengths and angles. This foundational analysis is a prerequisite for further computational work. Following optimization, the electronic structure, which governs the molecule's reactivity and properties, can be predicted. For this compound, such specific predictive data has not been publicly reported.

DFT calculations are routinely used to predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. This theoretical spectrum is a valuable tool for confirming the identity and purity of a synthesized compound. No such theoretical vibrational analysis for this compound is currently available.

MEP mapping is a vital visualization tool that illustrates the charge distribution within a molecule. It identifies electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack), thereby predicting the molecule's reactive behavior and intermolecular interactions. A detailed MEP analysis for this compound has not been published.

FMO analysis examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter for determining a molecule's chemical reactivity, stability, and electronic properties. This essential analysis for this compound is absent from the literature.

Theoretical Prediction of Non-Linear Optical (NLO) Properties

The study of NLO properties is a significant area of materials science, with applications in telecommunications, optical computing, and photonics. Computational methods can predict a molecule's potential for NLO activity by calculating parameters such as polarizability and hyperpolarizability. There are no available theoretical studies on the NLO properties of this compound.

Conformational Analysis via Computational Modeling

Conformational analysis is a fundamental aspect of computational chemistry that examines the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. This analysis is critical for understanding a molecule's flexibility and its preferred shapes, which in turn influence its physical, chemical, and biological properties.

For this compound, a computational conformational analysis would typically involve:

Identification of Rotatable Bonds: The key rotatable bonds, such as the C-C bond connecting the pyridine (B92270) ring to the carboxylate group and the C-O bond of the ethyl ester, would be systematically rotated.

Potential Energy Surface Scanning: By calculating the energy of the molecule at each rotational increment, a potential energy surface can be generated.

Identification of Minima and Maxima: The minima on this surface correspond to stable conformers (low-energy states), while the maxima represent transition states between conformers (high-energy states).

However, no specific studies detailing the conformational landscape, dihedral angles of stable conformers, or the energy barriers between them for this compound have been reported.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time by solving Newton's equations of motion for a system of atoms. These simulations can reveal how a molecule like this compound would behave in different environments, such as in a solvent or interacting with a biological macromolecule.

Key insights that could be gained from MD simulations include:

Solvation Effects: Understanding how the solvent molecules arrange around the solute and affect its conformation and dynamics.

Binding Interactions: If the compound is a ligand, MD simulations can elucidate the stability of its binding to a receptor and the key intermolecular interactions involved.

Structural Fluctuations: Observing the flexibility of different parts of the molecule and how they move in relation to one another.

Currently, there is no publicly available research that has applied molecular dynamics simulations to study this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. These models are widely used in drug discovery and toxicology to predict the activity of new compounds and to understand the structural features that are important for their effects.

A QSAR study involving this compound would require a dataset of structurally related compounds with measured biological activities. The process would involve:

Descriptor Calculation: Calculating various molecular descriptors for each compound that quantify their physicochemical properties (e.g., size, shape, hydrophobicity, electronic properties).

Model Development: Using statistical methods to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

The absence of such studies for this compound indicates that its potential biological activities and the structural requirements for such activities have not been systematically explored through computational modeling.

Biological and Medicinal Chemistry Applications of Ethyl 5 Chloropyridine 2 Carboxylate and Its Derivatives

Role as a Key Intermediate in Drug Discovery and Development

The structure of Ethyl 5-Chloropyridine-2-carboxylate is a versatile scaffold in medicinal chemistry. The ester can be hydrolyzed to a carboxylic acid or converted into an amide, while the chlorine atom can be displaced by various nucleophiles. These transformations allow for the introduction of diverse functional groups, leading to the creation of molecules with specific biological targets.

Synthesis of Antimicrobial Agents

The pyridine-2-carboxamide framework is a known pharmacophore in the development of antimicrobial agents. This compound serves as a key precursor for this class of compounds. The ethyl ester is typically converted to a carboxamide, which can then be further functionalized to produce derivatives with activity against various pathogens.

Derivatives of the pyridine-2-carboxylic acid scaffold have shown significant promise as agents against Mycobacterium tuberculosis (M. tb), the bacterium responsible for tuberculosis. In the search for new anti-tubercular drugs, a pyridine (B92270) carboxamide derivative, identified as MMV687254, emerged from a phenotypic screening as a potent hit. nih.gov This compound is specifically active against M. tuberculosis and Mycobacterium bovis BCG. nih.gov

Mechanistic studies revealed that MMV687254 is a prodrug that requires hydrolysis by the AmiC amidase in M. tb to exert its antimycobacterial effect. nih.gov Further research has focused on creating detailed structure-activity relationship (SAR) studies to identify new lead candidates based on this scaffold that are also effective against drug-resistant strains of M. tb. nih.gov For example, 2,4-disubstituted pyridine derivatives have demonstrated effectiveness against intracellular and biofilm-forming tubercle bacilli. nih.gov

Antimycobacterial Activity of Pyridine Derivatives

CompoundTargetMIC (in liquid culture)Activity in Macrophages
MMV687254M. tuberculosis-Bactericidal nih.gov
5-butyl-2-pyridinecarboxylic acidM. tuberculosis25–50 μM nih.govInactive nih.gov
1-aminoisoquinolineM. tuberculosis>50 μM nih.govInactive nih.gov

Precursor for Kinase Inhibitors (e.g., c-KIT inhibitors)

The Mast/Stem cell growth factor receptor, c-Kit, is a tyrosine kinase that, when dysregulated, is implicated in various cancers like gastrointestinal stromal tumors (GIST). nih.govmdpi.com This makes it a significant therapeutic target. Thiazolo[5,4-b]pyridine derivatives have been identified as a unique class of c-KIT inhibitors capable of overcoming resistance to existing drugs like imatinib. mdpi.com The synthesis of these complex molecules involves creating a substituted pyridine scaffold, for which this compound can serve as a potential starting material for generating the necessary pyridine core structure. In one synthetic route to these inhibitors, 3-amino-5-bromo-2-chloropyridine (B1291305) was used as the initial building block, highlighting the utility of substituted chloropyridines in this field. mdpi.com

Development of Antihypertensive Compounds

The 5-substituted-2-pyridinecarboxylic acid framework is a key structural feature in a class of potent antihypertensive agents. nih.gov this compound can be converted to these types of compounds. For instance, research has described the synthesis of various 5-amino-2-pyridinecarboxylic acid derivatives which act as powerful antihypertensive agents in spontaneously hypertensive rats. nih.gov The general synthetic approach involves the reductive alkylation of methyl 5-amino-2-pyridinecarboxylates followed by hydrolysis. nih.gov Through optimization of the structural parameters, several compounds were selected for more advanced studies in renal hypertensive dogs. nih.gov

Similarly, 5-thio-2-pyridinecarboxylic acid derivatives have also been developed and shown to be orally active antihypertensive agents. nih.gov These are synthesized by displacing a group at the 5-position of a pyridine-2-carboxylate with a thiol anion. nih.gov

Antihypertensive Pyridine-2-Carboxylic Acid Derivatives Selected for Advanced Study

Compound IDChemical NameBasis for Selection
655-[(4-fluorobenzyl)amino]-2-pyridinecarboxylic acidPotent antihypertensive activity nih.gov
415-[m-trifluorobenzyl) thio]-2-pyridinecarboxylic acidOrally active antihypertensive agent nih.gov
42Sulfoxide of Compound 41Orally active antihypertensive agent nih.gov

Intermediate for Insecticides (e.g., Chlorantraniliprole)

This compound is a precursor to its corresponding carboxylic acid, a key intermediate in the synthesis of complex agrochemicals. google.com Notably, the insecticide Chlorantraniliprole is a carboxamide derived from 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. nih.govgoogle.com The synthesis of this crucial pyrazole (B372694) intermediate starts from 2,3-dichloropyridine. lookchem.com The broader class of 5-halo-pyridine-2-carboxylic acids are valuable intermediates for the agrochemical industry, underscoring the importance of compounds like this compound in this sector. google.com Synthetic routes to Chlorantraniliprole often involve the amidation reaction between the key pyrazole carboxylic acid intermediate and an anthranilic acid derivative. patsnap.compatsnap.com

Structure-Activity Relationship (SAR) Studies

The biological activity of derivatives made from this compound is highly dependent on their specific structure. Structure-activity relationship (SAR) studies, which systematically alter the molecule's structure to observe the effect on its activity, are crucial for optimizing these compounds.

For antihypertensive agents , SAR studies on 5-amino-2-pyridinecarboxylic acid derivatives have led to the optimization of their activity. nih.gov These studies informed the selection of specific compounds for further evaluation in animal models. nih.gov

In the context of antiproliferative activity , a review of pyridine derivatives found that the presence and position of groups like -OH and -NH2 can enhance activity, while halogen atoms or bulky groups may decrease it. nih.gov

For antimicrobial pyridine-carboxamide derivatives , SAR studies are essential for fine-tuning their potency and spectrum of activity. The nature of the substituents on both the pyridine ring and the amide nitrogen can dramatically influence the compound's effectiveness and its pharmacological properties. mdpi.comresearchgate.net

Impact of Substituent Position and Nature on Bioactivity

The biological activity of derivatives originating from the this compound scaffold is profoundly influenced by the nature and position of various substituents. Structure-activity relationship (SAR) studies have demonstrated that minor structural modifications can lead to significant changes in potency and selectivity.

For instance, in the development of cyclooxygenase (COX) inhibitors, a critical anti-inflammatory target, the substitution pattern is key. The inhibitory potency against COX-2 can be significantly enhanced by introducing a substituent at the para-position of a phenyl ring attached to the core heterocyclic structure. nih.gov The nature of the substituent is also crucial; for a series of 2,4,5-triarylimidazole derivatives, the COX-2 inhibitory potency and selectivity were found to be dependent on the substituent on the C-2 phenyl ring, with the observed order of selectivity being OH > F > OMe > H, Me > NHCOMe > Cl. nih.gov This highlights the importance of electronic and steric factors in molecular recognition by the enzyme's active site.

Similarly, studies on dimethylpyridine derivatives revealed that modifying the substituent on a phenylmethylene group could shift the activity profile. Specifically, N'-phenylmethylene and N'-(4-methylphenyl)methylene derivatives exhibited notable inhibitory activity against COX-1. nih.gov The position of substitution on the pyridine ring itself is also a critical determinant of bioactivity. In a series of pyridine-2,4-dicarboxylate derivatives designed as inhibitors for the human Jumonji-C domain-containing protein 5 (JMJD5), substitution at the C5 position was found to be essential for potent inhibition. nih.gov In contrast, derivatives with identical substituents at the C3 position showed a substantial loss of potency. nih.gov This finding underscores the specific spatial requirements of the target's binding pocket. Further investigation into the C5-substituted JMJD5 inhibitors showed that sterically bulky groups at the position alpha to an amine could reduce the inhibitory potency, suggesting a defined limit to the size of substituents that can be accommodated. nih.gov

Bioisosteric Modifications and Metabolic Stability

In medicinal chemistry, enhancing a molecule's metabolic stability is crucial for improving its pharmacokinetic profile and therapeutic efficacy. This is often achieved through bioisosteric modifications, where functional groups are replaced with other groups that retain similar biological activity but possess improved metabolic properties.

The core structure containing a chloropyridine moiety is noted for its relative persistence. Studies have shown that 2-chloropyridine (B119429) can resist biodegradation under certain anaerobic conditions. tocris.com The metabolism that does occur can involve N-oxidation, forming 2-chloropyridine N-oxide. tocris.com Furthermore, the rate of biodegradation for pyridine derivatives is generally slower for halogenated compounds compared to those with other substituents like hydroxyl or methyl groups, indicating an inherent stability conferred by the chlorine atom. wikipedia.org

To improve metabolic properties, various bioisosteric strategies can be applied to derivatives of this compound. For example, amide bonds, which are often susceptible to enzymatic cleavage by proteases, can be replaced by more stable bioisosteres such as triazoles, oxazoles, or imidazoles that mimic the geometry and polarity of the original amide. Saturated rings like cubanes can be used as bioisosteres for phenyl rings to increase metabolic stability by reducing the potential for oxidative metabolism.

A practical example of metabolic stability testing was demonstrated with a series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives. When subjected to an in vitro assay with human liver microsomes, the compounds were found to undergo rapid biotransformation, highlighting the importance of evaluating metabolic fate early in the drug discovery process. acs.org Such assays are critical for assessing the stability of new derivatives and guiding further structural modifications.

Target Identification and Mechanism of Action (MoA) Studies

Identifying the specific molecular targets and elucidating the mechanism of action are paramount steps in the development of new therapeutic agents. For derivatives of this compound, a range of studies has been conducted to pinpoint their biological targets and understand how they exert their effects at a molecular level.

Enzyme Inhibition Assays (e.g., Dopamine (B1211576) β-hydroxylase, Glucosidase, COX enzymes)

Derivatives based on the pyridine-2-carboxylate scaffold have shown inhibitory activity against several important enzyme classes.

Dopamine β-hydroxylase: This enzyme is a key target for modulating catecholamine levels. Picolinic acid (pyridine-2-carboxylic acid), the core acid of the title compound, is a known modulator of this enzyme class. For example, fusaric acid (5-butylpicolinic acid) has been identified as an inhibitor of dopamine β-hydroxylase. Structurally related bipyridine derivatives, such as [2,2'-bipyridine]-5,5'-dicarboxylic acid, have also been reported as potent inhibitors of prolyl 4-hydroxylase, another metalloenzyme, demonstrating the potential of this scaffold to interact with metal-containing active sites.

Glucosidase: Alpha-glucosidase inhibitors are a class of drugs used to treat type 2 diabetes. Several studies have shown that pyridine derivatives can effectively inhibit this enzyme. A series of novel pyridazine-triazole hybrid molecules were evaluated as inhibitors of rat intestinal α-glucosidase, with kinetic studies revealing an uncompetitive mode of inhibition. Additionally, thiosemicarbazones incorporating a 2-chloropyridine moiety have been synthesized and tested, with some compounds showing significant inhibitory activity against the α-glucosidase enzyme.

COX Enzymes: Cyclooxygenase (COX) enzymes are primary targets for nonsteroidal anti-inflammatory drugs (NSAIDs). Numerous derivatives containing pyridine and related heterocyclic systems have been evaluated as COX-1 and COX-2 inhibitors. For example, various dimethylpyridine and isothiazolopyridine derivatives have been shown to inhibit COX-1 and/or COX-2 with varying degrees of potency and selectivity. nih.gov The inhibitory concentrations (IC₅₀) and selectivity ratios are key parameters determined in these assays to characterize the potential therapeutic utility and side-effect profile of the compounds.

Table 1: Enzyme Inhibition Data for Selected Pyridine Derivatives

Derivative ClassTarget EnzymeKey FindingReference
5-Butylpicolinic acidDopamine β-hydroxylaseIdentified as an inhibitor.
2-Chloropyridine Thiosemicarbazonesα-GlucosidaseActive compound showed an IC₅₀ of 30.5 ± 0.41 μM.
Pyridazine-Triazole Hybridsα-GlucosidasePotent inhibition (IC₅₀ = 1.7 µM for compound 10k), uncompetitive inhibition mode.
Dimethylpyridine DerivativesCOX-1Compound PS33 showed an IC₅₀ of 51.8 µM. nih.gov
Thiazole Carboxamide DerivativesCOX-2Compound 2b showed an IC₅₀ of 0.191 μM.

Receptor Binding Studies (e.g., Ryanodine Receptors)

In addition to enzyme inhibition, derivatives of this compound may exert their biological effects by binding to specific protein receptors. While the provided outline suggests investigating interactions with Ryanodine Receptors, a comprehensive search of the available literature did not yield specific studies on the binding of this compound derivatives to this particular class of ion channels. tocris.com

However, studies on related heterocyclic structures demonstrate the potential for this chemical class to engage with various receptor types. For instance, certain 5-phenyl-pyrrole-3-carboxamide derivatives have been evaluated for their binding affinity to dopamine D2-like receptors. These studies are crucial for developing new antipsychotic agents.

Molecular Docking and Ligand-Protein Interaction Analysis

To understand the molecular basis of the observed biological activities, computational molecular docking studies are frequently employed. These studies predict the binding conformation and interaction patterns of a ligand within the active site of its target protein, providing insights that can guide the design of more potent and selective molecules.

For COX inhibitors, molecular docking has been instrumental in explaining the selectivity of certain derivatives for COX-2 over COX-1. Docking simulations of pyridine-derived inhibitors into the active sites of COX enzymes have revealed that specific substituents can form key hydrogen bonds or hydrophobic interactions with amino acid residues that differ between the two isoforms, such as interacting with the side pocket unique to COX-2. nih.gov Good correlation is often observed between the predicted binding affinity from docking studies and the experimentally measured anti-inflammatory activity. nih.gov

Similar approaches have been applied to understand the inhibition of other enzymes. Docking studies of 2-chloropyridine derivatives in the active site of the α-glucosidase enzyme helped to elucidate their mode of inhibition. For novel pyridazine-triazole hybrids, docking results indicated that the triazole ring plays a crucial role in the binding interactions with the enzyme's active site, forming hydrogen bonds with key residues like LEU677. In the case of urease inhibitors, docking of a potent 5-chloropyridine-2-yl-methylene hydrazine (B178648) carbothioamide derivative showed that hydrogen bonding, π-π stacking, and van der Waals interactions were all involved in the stable binding to the enzyme.

Table 2: Examples of Molecular Docking Studies

Derivative ClassProtein TargetKey Interaction FindingsReference
PyridopyrimidinonesCOX-2Docked within the active binding site, mechanism of action inferred.
5-Chloropyridine carbothioamideUreaseBinding involves H-bonding, π-π interactions, and van der Waals forces.
Pyridazine-triazole hybridα-GlucosidaseTriazole ring forms key hydrogen bonds with active site residue LEU677.
Dimethylpyridine derivativesCOX-1 / COX-2Binding mode characterized in the active site of cyclooxygenases. nih.gov

In Vitro Biological Screening

The therapeutic potential of compounds derived from this compound is often first identified through in vitro biological screening. These assays assess the compound's activity against specific biological targets, such as cancer cell lines or enzymes involved in inflammation, in a controlled laboratory setting.

Antiproliferative and Anticancer Activity against Cancer Cell Lines

Derivatives of pyridine carboxylates, including those structurally related to this compound, have demonstrated significant antiproliferative and anticancer properties against various human cancer cell lines.

Research into 5-chloro-indole-2-carboxylate derivatives, which share a similar chlorinated aromatic system and a carboxylate group, has shown potent activity. For example, a series of these derivatives displayed significant growth inhibition (GI₅₀) values against pancreatic (Panc-1), breast (MCF-7), and colon (HT-29) cancer cell lines. nih.gov The presence of the ethyl ester group was found to be important for the antiproliferative action. nih.gov Specifically, certain derivatives exhibited greater potency than the established anticancer drug erlotinib (B232) against the MCF-7 cell line. nih.gov

The general class of pyridine derivatives has been studied for its structure-activity relationship concerning antiproliferative effects. The inclusion of a carboxylic ethyl ester (COOEt) group, a key feature of the title compound, has shown variable but often favorable results against cell lines such as Hep2 (laryngeal carcinoma) and PC3 (prostate cancer). nih.gov Similarly, pyrrolo[1,2-a]quinoxaline (B1220188) derivatives featuring an ethyl carboxylate group have shown interesting cytotoxic potential against several leukemia cell lines, with some compounds demonstrating high selectivity for cancer cells over normal hematopoietic cells. acs.org

Further studies on other heterocyclic systems underscore the potential of this chemical class. Thieno[2,3-d]pyrimidine-6-carboxylates have been tested against MCF-7 and MDA-MB-231 breast cancer cell lines, with some compounds showing promising antiproliferative effects and high selectivity indexes. acs.org Pyrazole-based quinazolinone and benzimidazole (B57391) derivatives have also been evaluated against MCF7 and HCT116 cancer cell lines, with some showing effective inhibition. researchgate.net

Derivative ClassCell LineActivity (IC₅₀/GI₅₀)Reference
5-Chloro-indole-2-carboxylateMCF-7 (Breast)32 nM nih.gov
5-Chloro-indole-2-carboxylatePanc-1 (Pancreatic)29-78 nM nih.gov
5-Chloro-indole-2-carboxylateHT-29 (Colon)29-78 nM nih.gov
Spiro-pyridineCaco-2 (Colorectal)7.83 µM nih.gov
Spiro-pyridineHepG-2 (Liver)<10 µM nih.gov
Thieno[2,3-d]pyrimidine-6-carboxylateMCF-7 (Breast)4.3 µg/mL acs.org
Pyridine DerivativeHeLa (Cervical)34.3 µM nih.gov

Anti-inflammatory Potential

The pyridine nucleus is a common scaffold in molecules designed to have anti-inflammatory properties. Derivatives of this compound are investigated for their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).

For instance, a synthesized triazole derivative, 5-pyridin-2-yl-1H- nih.govnih.govtandfonline.comtriazole-3-carboxylic acid ethyl ester, demonstrated a dose-dependent capacity to inhibit thermally-induced protein denaturation, a common in vitro method for assessing anti-inflammatory activity. At a concentration of 1000 µg/mL, it achieved a maximal inhibition of 71.1%, comparable to the standard drug Aspirin. nih.gov

Studies on pyridopyrimidinone derivatives have identified compounds with potent and selective inhibition of COX-2. Some derivatives exhibited submicromolar IC₅₀ values against COX-2, with selectivity indices significantly higher than the reference drug celecoxib. researchgate.net The nature and position of substituents on the pyridine-containing structure play a crucial role in modulating this activity. researchgate.net Similarly, novel isonicotinates, which are isomers of pyridine carboxylates, have shown remarkably high in vitro anti-inflammatory activity by inhibiting reactive oxygen species (ROS). One such compound was found to be eight times more potent than the standard drug ibuprofen. sigmaaldrich.com

The metabolic products of related compounds have also been assessed. For example, metabolites of the anti-inflammatory agent 2-(5-ethylpyridin-2-yl)benzimidazole were tested for their effects on carrageenan-induced edema. nih.gov This highlights that the anti-inflammatory profile of a parent compound can be influenced by its metabolic fate.

Derivative ClassTarget/AssayActivity (IC₅₀ / % Inhibition)Reference
5-pyridin-2-yl-1H- nih.govnih.govtandfonline.comtriazole-3-carboxylic acid ethyl esterProtein Denaturation71.1% at 1000 µg/mL nih.gov
PyridopyrimidinoneCOX-20.67 µM researchgate.net
IsonicotinateROS Inhibition1.42 µg/mL sigmaaldrich.com
Pivalate-based Michael productCOX-2130 µg/mL researchgate.net
Pivalate-based Michael product5-LOX105 µg/mL researchgate.net

ADME (Absorption, Distribution, Metabolism, Excretion) Considerations

For a chemical compound to be a viable drug candidate, it must possess suitable ADME properties. These characteristics determine the compound's concentration and persistence in the body, which are critical for its efficacy and safety.

Metabolic Stability in Hepatic Microsomes and S9 Fractions

The metabolic stability of a potential drug is a key determinant of its oral bioavailability and duration of action. In vitro assays using liver fractions, such as microsomes and the S9 fraction, are standard methods for early assessment. Microsomes contain primary drug-metabolizing enzymes like cytochrome P450s (CYPs), while the S9 fraction also includes cytosolic enzymes, offering a more comprehensive metabolic profile. tandfonline.com

Permeability Studies

A drug's ability to pass through biological membranes, such as the intestinal wall, is fundamental to its absorption. In vitro models like the Caco-2 cell monolayer assay and the Parallel Artificial Membrane Permeability Assay (PAMPA) are widely used to predict this. nih.govresearchgate.net

Caco-2 cells are human colon adenocarcinoma cells that differentiate into a monolayer with characteristics similar to the intestinal epithelium, allowing for the study of both passive diffusion and active transport mechanisms. nih.govnih.gov Studies on a congeneric series of pyridines using Caco-2 monolayers showed that chemical substitution could alter permeability by nearly 20-fold, with aqueous desolvation being a key determining factor. nih.gov Spiro-pyridine derivatives have also been evaluated against Caco-2 cell lines, not only for antiproliferative activity but also to understand their transport characteristics. nih.gov

PAMPA provides a higher-throughput, non-cell-based method to assess passive permeability. nih.gov It measures a compound's diffusion from a donor compartment, through an artificial lipid membrane, to an acceptor compartment. This assay is often used in early drug discovery to quickly screen large numbers of compounds for their passive absorption potential. nih.gov For derivatives of this compound, a combination of PAMPA and Caco-2 assays would provide a comprehensive picture of their likely intestinal absorption.

Drug-Likeness and Bioavailability Prediction

In silico tools are frequently used in modern drug discovery to predict the "drug-likeness" and oral bioavailability of compounds before they are synthesized. These predictions are based on physicochemical properties such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and polar surface area, often guided by frameworks like Lipinski's Rule of Five.

For pyrazole-based heterocyclic derivatives, pharmacokinetic modeling has been used to demonstrate favorable oral bioavailability and drug-likeness characteristics. researchgate.net Similarly, for a series of pyrimidine (B1678525) and pyridine derivatives, in silico ADME prediction showed high gastrointestinal absorption and acceptable water solubility for the lead compounds. tandfonline.com These computational studies help prioritize which derivatives of this compound are most promising for synthesis and further experimental testing, saving time and resources in the drug development process.

Advanced Applications and Future Research Directions

Applications in Materials Science

The structural rigidity and coordination sites of the pyridine (B92270) ring in ethyl 5-chloropyridine-2-carboxylate make it a promising candidate for the development of novel materials with tailored properties.

Ligand Design for Metal-Organic Frameworks (MOFs)

While direct studies of this compound in the synthesis of Metal-Organic Frameworks (MOFs) are not extensively documented, the broader class of pyridine carboxylic acid and pyrazine (B50134) carboxylate esters are recognized as valuable ligands for MOF construction. These organic linkers can coordinate with metal ions to form porous, crystalline structures with high surface areas. The specific geometry and electronic nature of the ligand dictate the resulting MOF's architecture and properties. For instance, related pyrazine-containing pyridine dicarboxylate ligands have been successfully used to create copper(II) and silver(I) complexes, demonstrating the coordinating ability of such heterocyclic systems. rsc.org The chlorine substituent on the pyridine ring of this compound could introduce further functionalities and influence the electronic properties of the resulting MOF, potentially leading to applications in gas storage, separation, and catalysis.

Functional Materials Development

The development of functional materials with specific optical and electronic properties is an area where derivatives of this compound could find significant use. A structurally similar compound, ethyl 5-chloropyrazine-2-carboxylate, has been investigated for its role in creating fluorescent materials and conducting polymers. The incorporation of the chloropyridine moiety can influence the photophysical properties of materials, potentially leading to the development of new dyes, sensors, or electronic components. The reactivity of the chloro and ester groups allows for further chemical modifications, enabling the tuning of the material's properties for specific applications.

Catalytic Applications in Organic Synthesis

The nitrogen atom of the pyridine ring and the carbonyl oxygen of the ester group in this compound can act as coordination sites for metal ions, making it a potential ligand for catalysts. Metal complexes incorporating pyridine-based ligands have shown significant catalytic activity in a variety of organic transformations.

For example, rhodium(I) complexes containing various pyridine ligands have been utilized as catalysts for the carbonylation of methanol. core.ac.uk The electronic properties of the pyridine ligand, influenced by substituents, play a crucial role in the catalytic cycle. Similarly, copper(II) complexes with pyridine-dicarboxylate ligands have been shown to exhibit biomimetic catalytic activity, such as mimicking the function of catechol oxidase. rsc.org Furthermore, metal carbonyl complexes with Schiff bases derived from 2-pyridinecarboxaldehyde (B72084) have also demonstrated catalytic activity. researchgate.net These examples highlight the potential of this compound to serve as a ligand in the design of novel, efficient, and selective catalysts for organic synthesis.

Catalyst TypeMetal CenterLigand ClassPotential Application
Carbonylation CatalystRhodiumPyridinesIndustrial chemical synthesis
Biomimetic CatalystCopperPyridine-dicarboxylatesOxidation reactions
Decomposition CatalystChromium, Molybdenum, TungstenPyridyl Schiff BasesHydrogen peroxide decomposition

Integration of Artificial Intelligence and Machine Learning in Compound Design

The use of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical synthesis and drug discovery. researchgate.netnih.gov These computational tools can be applied to the design and optimization of derivatives of this compound. ML models can be trained on large datasets of chemical reactions to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes. nih.govbeilstein-journals.org

For heterocyclic compounds, ML methods are being used to predict biological activities and to design molecules with desired properties, thereby reducing the time and cost associated with experimental screening. nih.govresearchgate.net For instance, machine learning models have been successfully used to predict the reaction yields for the synthesis of carboxylated azoles, a class of compounds with relevance in pharmaceuticals and agrochemicals. nih.gov Such an approach could be invaluable in exploring the vast chemical space of this compound derivatives to identify candidates with enhanced properties for materials science or therapeutic applications. The development of retrosynthesis prediction models, especially for complex heterocyclic systems, is another area where AI is making significant strides. chemrxiv.orgchemrxiv.org

Green Chemistry Advancements in Synthesis and Derivatization

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of pyridine derivatives, several green approaches have been developed, which could be applied to the production and derivatization of this compound. nih.gov These methods include the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. researchgate.net

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions for the synthesis of pyridine derivatives. nih.govacs.org The use of eco-friendly and reusable catalysts, such as activated fly ash, has also been reported for the synthesis of fused pyridine systems. bhu.ac.in Furthermore, one-pot multicomponent reactions represent an efficient and atom-economical approach to constructing complex molecules, which aligns with the goals of green chemistry. researchgate.netnih.govacs.org The synthesis of a related indole (B1671886) derivative has been reported using low-toxicity solvents and catalysts, highlighting a move towards more sustainable synthetic methods. mdpi.com

Emerging Therapeutic Areas and Unexplored Biological Targets

Derivatives of chloropyridines and related heterocyclic systems are of significant interest in medicinal chemistry due to their diverse biological activities. While the specific therapeutic applications of this compound are not yet fully established, related compounds have shown promise in a variety of areas.

A pyrazolidine (B1218672) derivative containing a chloropyridine moiety has been investigated for its potential as an antimicrobial, anti-inflammatory, fungicidal, and insecticidal agent. This suggests that derivatives of this compound could be explored for similar applications in agriculture and medicine.

More recently, derivatives of 5-chloro-indole-2-carboxylate have been identified as potent inhibitors of mutant EGFR and BRAF kinase pathways, which are key targets in cancer therapy. nih.gov This opens up an exciting avenue for the development of novel anticancer agents based on the chloropyridine scaffold. Additionally, metal complexes containing pyridyl Schiff base ligands have demonstrated significant cytotoxicity and apoptosis-inducing effects in cancer cells. rsc.org These findings underscore the potential of this compound as a scaffold for the design of new therapeutic agents targeting a range of diseases.

Compound ClassBiological ActivityPotential Therapeutic Area
Pyrazolidine derivative with chloropyridineAntimicrobial, anti-inflammatory, fungicidal, insecticidalInfectious diseases, inflammation, agriculture
5-Chloro-indole-2-carboxylate derivativesInhibition of mutant EGFR/BRAF pathwaysCancer
Metal complexes with pyridyl Schiff basesCytotoxicity, apoptosis inductionCancer

Q & A

Q. What are the standard methods for synthesizing Ethyl 5-Chloropyridine-2-carboxylate?

The synthesis typically involves esterification of 5-chloropyridine-2-carboxylic acid using ethanol under acidic catalysis (e.g., H₂SO₄) . Purification is achieved via recrystallization or column chromatography. For reproducibility, ensure reaction parameters (temperature, solvent ratios) are meticulously documented, and intermediates (e.g., acid chloride forms) are characterized using thin-layer chromatography (TLC) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the ester group and chloropyridine backbone. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%). For full transparency, report solvent systems, NMR peak assignments, and calibration standards for HPLC .

Q. What safety protocols are recommended for handling this compound?

Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work under a fume hood to avoid inhalation of vapors. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Refer to Safety Data Sheets (SDS) for compound-specific hazards, including potential irritant properties .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Contradictions often arise from impurities or tautomeric forms. Perform 2D NMR (e.g., COSY, HSQC) to confirm connectivity and compare experimental data with computational predictions (e.g., density functional theory). Replicate experiments under controlled conditions and quantify uncertainties using error margins (±0.1 ppm for NMR shifts) .

Q. What crystallographic strategies are effective for determining the crystal structure of this compound?

Employ single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. Optimize crystal growth via solvent vapor diffusion (e.g., ethyl acetate/hexane). Address twinning or disorder by adjusting refinement parameters (e.g., ADPs) and validate using R-factor convergence (<5%) .

Q. How can researchers assess the pharmacological activity of this compound?

Design dose-response assays (e.g., IC₅₀ determination) using enzyme inhibition models. Include positive/negative controls (e.g., known inhibitors) and statistical validation (p < 0.05 via ANOVA). Report molar concentrations and solvent compatibility to ensure reproducibility .

Q. What methodologies optimize reaction conditions for derivatizing this compound?

Use Design of Experiments (DoE) to evaluate variables (temperature, catalyst loading). Analyze outcomes via response surface methodology (RSM) and confirm optimal conditions with triplicate runs. Characterize derivatives using hyphenated techniques (e.g., LC-MS/MS) .

Q. How can degradation products of this compound be identified under accelerated stability testing?

Subject the compound to thermal stress (40–60°C) and analyze degradation pathways via LC-UV/MS. Use kinetic modeling (Arrhenius equation) to predict shelf life. Isolate intermediates using preparative HPLC and characterize via tandem MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.